Florylpicoxamid

Catalog No.
S6882231
CAS No.
1961312-55-9
M.F
C27H26F2N2O6
M. Wt
512.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Florylpicoxamid

CAS Number

1961312-55-9

Product Name

Florylpicoxamid

IUPAC Name

[(2S)-1,1-bis(4-fluorophenyl)propan-2-yl] (2S)-2-[(3-acetyloxy-4-methoxypyridine-2-carbonyl)amino]propanoate

Molecular Formula

C27H26F2N2O6

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C27H26F2N2O6/c1-15(31-26(33)24-25(37-17(3)32)22(35-4)13-14-30-24)27(34)36-16(2)23(18-5-9-20(28)10-6-18)19-7-11-21(29)12-8-19/h5-16,23H,1-4H3,(H,31,33)/t15-,16-/m0/s1

InChI Key

ATZHVIVDMUCBEY-HOTGVXAUSA-N

SMILES

CC(C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)C(C)NC(=O)C3=NC=CC(=C3OC(=O)C)OC

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)C(C)NC(=O)C3=NC=CC(=C3OC(=O)C)OC

Isomeric SMILES

C[C@@H](C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)[C@H](C)NC(=O)C3=NC=CC(=C3OC(=O)C)OC

Florylpicoxamid is a novel fungicide belonging to the picolinamide class, recognized for its broad-spectrum activity against various fungal diseases. It is structurally characterized by a carboxylic ester formed from the condensation of the carboxy group of N-{[3-(acetyloxy)-4-methoxypyridin-2-yl]carbonyl}-L-alanine and an amine component. This compound features two fewer stereocenters compared to its analog, fenpicoxamid, making it a simpler structural mimic of macrocyclic natural products. Florylpicoxamid is marketed under the name Adavelt™ and has been developed with principles of Green Chemistry in mind, emphasizing sustainability in its synthesis and application .

Typical for organic compounds, including:

  • Oxidation: The compound can be oxidized to form various derivatives, depending on the conditions and reagents used.
  • Reduction: Reduction reactions may yield different functional groups or alter the existing ones.
  • Substitution: The presence of reactive functional groups allows for substitution reactions, which can modify its biological activity or stability .

Florylpicoxamid exhibits potent antifungal activity, effectively controlling a wide range of fungal pathogens. Its mechanism of action involves inhibiting mitochondrial respiration in fungi, leading to cell death. This action is similar to that of other fungicides in its class but is noted for its efficacy at lower concentrations, which may reduce the risk of resistance development in target pathogens .

The synthesis of florylpicoxamid incorporates several steps that align with Green Chemistry principles. Key methods include:

  • Condensation Reaction: The initial step involves the condensation of N-{[3-(acetyloxy)-4-methoxypyridin-2-yl]carbonyl}-L-alanine with an appropriate amine.
  • Purification: The crude product is purified through crystallization or chromatography to isolate florylpicoxamid from by-products.
  • Characterization: Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity .

Florylpicoxamid is primarily utilized in agriculture as a fungicide to protect crops from fungal infections. Its broad-spectrum efficacy makes it suitable for various crops, including cereals and vegetables. Additionally, its low toxicity profile allows for safer use in agricultural settings compared to some traditional fungicides .

Interaction studies have demonstrated that florylpicoxamid can be combined with other fungicides to enhance efficacy against resistant fungal strains. These studies focus on:

  • Synergistic Effects: Combining florylpicoxamid with other active ingredients can lead to improved antifungal activity.
  • Antagonistic Interactions: Understanding potential antagonism is crucial to avoid reduced effectiveness when mixed with certain compounds .

Florylpicoxamid shares structural and functional similarities with several other compounds in the fungicide category. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
FenpicoxamidPicolinamideMore stereocenters; broader structural complexity
PyraclostrobinStrobilurinDifferent mechanism targeting mitochondrial function
AzoxystrobinStrobilurinBroad-spectrum activity; higher toxicity profile

Florylpicoxamid's unique feature lies in its simplified structure with fewer stereocenters, which may contribute to its enhanced biological activity at lower doses compared to more complex analogs like fenpicoxamid .

XLogP3

4.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

512.17589288 g/mol

Monoisotopic Mass

512.17589288 g/mol

Heavy Atom Count

37

UNII

QU8MXG32JF

Use Classification

Agrochemicals -> Pesticides

Dates

Last modified: 11-23-2023

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